molecular formula C16H14N2O3S B2773358 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 685549-79-5

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid

Cat. No. B2773358
CAS RN: 685549-79-5
M. Wt: 314.36
InChI Key: FKCUETDTVPYQKU-UHFFFAOYSA-N
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Description

“2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid” is a chemical compound with the empirical formula C16H14N2O3S . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 314.36 . The SMILES string representation of its structure is O=C1C(C(C2=CC=CC=C2)=C3C)=C(S3)N=CN1C(C)C(O)=O .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C16H14N2O3S and its molecular weight is 314.36 .

Scientific Research Applications

Supramolecular Chemistry and Sensors

The compound’s unique structure makes it an interesting candidate for supramolecular chemistry. Researchers have explored its ability to form supramolecular assemblies and act as a sensor. By chelating metal ions or interacting with other molecules, it could find applications in materials science and sensor development .

Synthetic Chemistry and Medicinal Chemistry

Beyond its biological activities, this compound serves as a valuable synthetic intermediate. Medicinal chemists use it as a building block to create derivatives with enhanced properties. Modifications to the phenyl or thienopyrimidine moieties can lead to compounds with improved solubility, bioavailability, or target specificity.

Safety and Hazards

This compound is classified as a combustible solid and is acutely toxic . It falls under the WGK 3 category, which means it is highly hazardous to water .

properties

IUPAC Name

2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(10(2)22-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCUETDTVPYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid

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